2-Butyl-3-chloro-1-benzoselenophene
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Overview
Description
2-Butyl-3-chloro-1-benzoselenophene is an organoselenium compound that features a benzoselenophene core with butyl and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-chloro-1-benzoselenophene typically involves the formation of the benzoselenophene core followed by the introduction of butyl and chloro substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoselenophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-chloro-1-benzoselenophene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene core can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenophenes depending on the nucleophile used.
Scientific Research Applications
2-Butyl-3-chloro-1-benzoselenophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Butyl-3-chloro-1-benzoselenophene involves its interaction with molecular targets through its selenium atom. The compound can undergo redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-chloro-1-benzothiophene: Similar structure but contains sulfur instead of selenium.
2-Butyl-3-chloro-1-benzofuran: Similar structure but contains oxygen instead of selenium.
2-Butyl-3-chloro-1-benzopyrrole: Similar structure but contains nitrogen instead of selenium.
Uniqueness
2-Butyl-3-chloro-1-benzoselenophene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications .
Properties
CAS No. |
61350-52-5 |
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Molecular Formula |
C12H13ClSe |
Molecular Weight |
271.65 g/mol |
IUPAC Name |
2-butyl-3-chloro-1-benzoselenophene |
InChI |
InChI=1S/C12H13ClSe/c1-2-3-7-11-12(13)9-6-4-5-8-10(9)14-11/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
LNNNTPACUKHVIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2[Se]1)Cl |
Origin of Product |
United States |
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